6-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one
Description
Historical Context of Quinolinone Research
Quinolinone antibiotics trace their origins to nalidixic acid, discovered in 1962 as a byproduct of chloroquine synthesis efforts. This first-generation quinolone exhibited narrow-spectrum activity against Gram-negative bacteria, primarily targeting urinary tract infections. The subsequent introduction of fluorine atoms in the 1980s marked a paradigm shift, yielding fluoroquinolones with expanded Gram-positive coverage and improved pharmacokinetics.
Structural evolution progressed through four generations:
- First-generation : Nalidixic acid derivatives with limited spectrum
- Second-generation : Fluoroquinolones (e.g., ciprofloxacin) incorporating fluorine at C-6
- Third-generation : Enhanced Gram-positive activity via C-8 methoxy groups
- Fourth-generation : Broad-spectrum agents with anaerobic coverage
This trajectory established the quinolinone core as a versatile platform for rational drug design, with substituent engineering enabling precise modulation of antibacterial activity.
Position of 6-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one in Medicinal Chemistry
The compound’s strategic substitution pattern combines two pharmacologically significant groups:
| Position | Substituent | Biochemical Impact |
|---|---|---|
| 6 | Bromine | Enhances DNA gyrase binding affinity |
| 8 | Trifluoromethyl | Improves membrane permeability & metabolic stability |
Bromine’s electron-withdrawing effects increase electrophilicity at the C-7 position, potentiating interactions with bacterial topoisomerase IV. Concurrently, the trifluoromethyl group at C-8 enhances lipophilicity (logP ≈ 2.8), facilitating penetration through Gram-negative outer membranes. This dual modification addresses key limitations of earlier quinolinones, particularly against efflux pump-mediated resistance mechanisms.
Relevance in Contemporary Drug Discovery Paradigms
With multidrug-resistant pathogens causing 1.27 million deaths annually (2019 WHO report), this compound represents a strategic response to three critical needs:
- Overcoming fluoroquinolone resistance : The C-8 trifluoromethyl group disrupts interactions with common mutation sites (GyrA Ser83/87)
- Broadening spectrum : Preliminary studies show activity against Acinetobacter baumannii (MIC90 2 µg/mL) and ESBL-producing Enterobacteriaceae
- Reducing off-target effects : Selective partitioning into bacterial cells over mammalian membranes (selectivity index >50)
Ongoing research explores hybrid molecules combining this scaffold with β-lactamase inhibitors, potentially creating dual-action agents against resistance mechanisms.
Properties
IUPAC Name |
6-bromo-8-(trifluoromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO/c11-5-3-6-8(16)1-2-15-9(6)7(4-5)10(12,13)14/h1-4H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTDWDZNCPGVMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C=C(C=C2C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one typically involves the bromination of quinoline derivatives. One common method includes the reaction of 6-bromoquinoline with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product
Biological Activity
6-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one is a synthetic compound belonging to the quinoline family, noted for its unique structural features, including a bromine atom and a trifluoromethyl group. These modifications enhance its chemical reactivity and potential biological activities, particularly in antimicrobial and anticancer applications.
The molecular formula of this compound is C₁₀H₅BrF₃NO, with a molecular weight of approximately 292.052 g/mol. The trifluoromethyl group is known to significantly influence the compound's biological properties by enhancing metabolic stability and bioavailability.
Biological Activities
1. Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various microbial strains, indicating its potential as a candidate for developing new antimicrobial agents.
2. Anticancer Properties
The compound has also been evaluated for its anticancer activity. Preliminary studies suggest that it may inhibit specific cellular pathways involved in cancer cell proliferation. The mechanisms of action are believed to involve interactions with key enzymes or receptors that regulate cell growth and apoptosis .
The biological activity of this compound is thought to be mediated through its interactions with biological targets. The trifluoromethyl group enhances binding affinity, potentially allowing for selective inhibition of target proteins involved in disease pathways.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological efficacy of this compound:
Scientific Research Applications
Key Chemical Properties
- Molecular Formula : C₉H₆BrF₃N₁O
- Molecular Weight : 296.084 g/mol
- CAS Number : 2149591-38-6
Antimicrobial Activity
Research indicates that quinoline derivatives, including 6-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one, exhibit promising antimicrobial properties. The trifluoromethyl group enhances lipophilicity, potentially increasing efficacy against various bacterial strains. For instance, studies have shown that similar compounds can effectively inhibit Gram-positive bacteria such as Staphylococcus aureus .
Anticancer Properties
The compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of critical signaling pathways involved in cell survival and proliferation. In vitro tests have shown significant growth inhibition in various cancer cell lines, with some derivatives achieving over 70% inhibition against colorectal cancer cells .
Neuroprotective Effects
Emerging evidence suggests that derivatives of this compound may protect neuronal cells from oxidative stress, making them potential candidates for neurodegenerative disease therapies. This activity may be attributed to their ability to modulate neurotransmitter systems and reduce inflammation within neural tissues .
Agrochemical Applications
Quinoline derivatives are also explored for their potential use in agrochemicals due to their biological activity against pests and pathogens. The unique structural features of this compound may enhance its effectiveness as a pesticide or herbicide, although specific studies are still needed to confirm these applications.
Materials Science Applications
In materials science, compounds like this compound are being studied for their potential use in developing advanced materials with unique properties. The incorporation of halogenated groups can impart desirable characteristics such as increased thermal stability and improved mechanical properties.
Case Study 1: Anticancer Activity
A study published in the Journal of Organic Chemistry evaluated several quinoline derivatives for their anticancer activity against various cell lines. The results indicated that compounds similar to this compound exhibited strong inhibitory effects on cell proliferation, particularly in colorectal cancer models .
Case Study 2: Antimicrobial Efficacy
Research highlighted in MDPI demonstrated the synthesis of trifluoromethyl-substituted quinolones and their evaluation against Staphylococcus aureus, showcasing the antimicrobial potential of related compounds . These findings suggest that further exploration of this compound could yield similar or enhanced antimicrobial properties.
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Key structural analogs differ in substituent positions, halogen types, and additional functional groups. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
| Compound Name | Substituents (Positions) | Key Features | Biological Activity/Applications | References |
|---|---|---|---|---|
| 6-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one | Br (6), CF₃ (8) | High electrophilicity; potential antiviral lead | Under investigation | [3], [9] |
| 8-Chloro-6-(trifluoromethyl)quinolin-4(1H)-one | Cl (8), CF₃ (6) | Similar scaffold; Cl vs. Br alters electronic effects | Not reported | [10] |
| 6-Chloro-8-(trifluoromethyl)quinolin-4(1H)-one | Cl (6), CF₃ (8) | Positional isomer; Cl may reduce reactivity compared to Br | Medicinal chemistry intermediate | [14] |
| 3-Bromo-8-nitro-6-trifluoromethylquinolin-2(1H)-one | Br (3), NO₂ (8), CF₃ (6) | Nitro group enhances antiparasitic activity | Submicromolar activity against Trypanosoma spp. | [3], [4] |
| 6-Bromo-3-methyl-7-(trifluoromethyl)quinolin-4(3H)-one | Br (6), CF₃ (7), CH₃ (3) | Methyl group increases lipophilicity; altered substitution pattern | R&D applications | [12] |
| 8-Bromo-6-fluoro-1,4-dihydroquinolin-4-one | Br (8), F (6) | Fluoro substituent improves metabolic stability; dihydro scaffold | Not reported | [13], [15] |
Key Differences:
Physicochemical Properties
- Melting Points: 8-Chloro-6-(trifluoromethyl)quinolin-4(1H)-one melts at 285–286°C, indicating high crystallinity due to halogen bonding .
- Solubility : Trifluoromethyl groups generally reduce aqueous solubility but improve membrane permeability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from brominated quinoline precursors. A common approach includes nucleophilic substitution to introduce the trifluoromethyl group, using palladium catalysts (e.g., Pd(PPh₃)₄) in solvents like dimethylformamide (DMF) or acetonitrile under controlled temperatures (80–120°C). Yield optimization requires adjusting stoichiometric ratios of reactants (e.g., CuI as a co-catalyst) and reaction time (12–24 hours). Post-synthesis purification via column chromatography with silica gel and ethyl acetate/hexane eluents is recommended .
Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ resolve substituent positions (e.g., bromine at C6, trifluoromethyl at C8).
- X-ray Crystallography : Determines crystal packing and confirms stereochemistry. For example, related quinolin-4(1H)-one derivatives crystallize in monoclinic systems with specific hydrogen-bonding networks .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed m/z for C₁₁H₇BrF₃NO).
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?
- Methodological Answer : The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, reducing electron density at the quinoline ring. This enhances electrophilic substitution at positions ortho/para to -CF₃ and stabilizes intermediates in reactions like Suzuki couplings. Computational studies (e.g., DFT calculations) can quantify these effects by analyzing frontier molecular orbitals (HOMO/LUMO) and partial charge distributions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, concentration ranges). To address this:
- Standardize Assays : Use consistent protocols (e.g., MTT assays for cytotoxicity at 48-hour incubation).
- Validate Targets : Perform competitive binding assays (e.g., SPR or ITC) to confirm interactions with enzymes like kinases or receptors.
- Cross-Reference SAR : Compare substituent effects with structurally similar compounds (e.g., 5-Hydroxy-7-methoxy-3-(4-methoxyphenyl)quinolin-4(1H)-one’s anticancer activity) .
Q. What computational strategies are suitable for predicting interaction mechanisms with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding poses with proteins (e.g., androgen receptors). Focus on key residues (e.g., Arg752 for hydrogen bonding with the quinolinone carbonyl).
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability.
- QSAR Modeling : Develop regression models correlating substituent electronegativity (e.g., Hammett constants) with inhibitory activity (IC₅₀) .
Q. How can regioselectivity challenges in electrophilic substitutions be addressed during derivative synthesis?
- Methodological Answer : The bromine and trifluoromethyl groups direct electrophiles to specific positions:
- Meta-Directing Effects : Bromine at C6 deactivates the ring, favoring substitutions at C5 or C7.
- Steric Guidance : Use bulky reagents (e.g., tert-butyl halides) to selectively functionalize less hindered sites.
- Protecting Groups : Temporarily block reactive positions (e.g., silyl ethers for -OH groups) during multi-step syntheses .
Data Analysis and Experimental Design
Q. What methods are recommended for analyzing the thermal stability and solubility of this compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) under nitrogen flow (10°C/min).
- Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions.
- Solubility Profiling : Test in solvents (e.g., DMSO, ethanol) via UV-Vis spectroscopy at λmax ~300 nm. Correlate results with Hansen solubility parameters .
Q. How should researchers design experiments to study structure-activity relationships (SAR) for anticancer activity?
- Methodological Answer :
- Analog Library : Synthesize derivatives with systematic substitutions (e.g., -F, -CH₃, -OCH₃ at C5/C7).
- Biological Testing : Screen against cancer cell lines (e.g., MCF-7, HeLa) using dose-response curves.
- Data Correlation : Use PCA (Principal Component Analysis) to link electronic (σ), steric (Es), and lipophilic (logP) parameters with IC₅₀ values .
Contradictory Data Resolution
Q. How can discrepancies in reported enzymatic inhibition data be reconciled?
- Methodological Answer :
- Enzyme Source Variability : Use recombinant enzymes from standardized sources (e.g., Sigma-Aldrich) to minimize batch differences.
- Activity Assays : Compare results from fluorogenic (e.g., AMC substrates) and colorimetric (e.g., pNPP hydrolysis) methods.
- Negative Controls : Include known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
